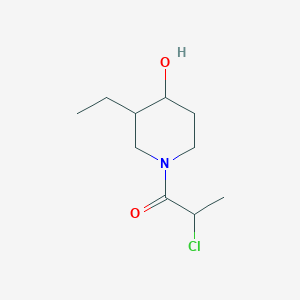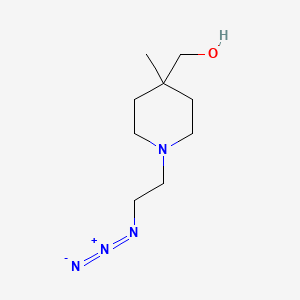![molecular formula C11H11ClN2OS B1480125 1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine CAS No. 2092797-95-8](/img/structure/B1480125.png)
1-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine
Descripción general
Descripción
1-(Chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine, also known as CTDO, is a novel heterocyclic compound that has recently been studied for its potential applications in the field of medicinal chemistry. CTDO is a member of the imidazo[5,1-c][1,4]oxazine family, which is a group of compounds with similar chemical structures and properties. CTDO has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, CTDO is also known to have a high affinity for certain receptors, such as the serotonin 5-HT1A receptor, making it a promising candidate for the development of novel therapeutic agents.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Reactions
Research in this area includes the synthesis of various dihydro-imidazo[2,1-c][1,4]oxazinium bromides through condensation and acetylation reactions, showcasing methods to form new compounds with potentially valuable properties (Demchenko et al., 2003). Another study involves the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, leading to N-formylated formamides via ANRORC rearrangement, indicating the versatility of these compounds in chemical synthesis (Ledenyova et al., 2018).
Antimicrobial and Pharmacological Potential
A notable application is the synthesis of novel antimicrobial agents, such as 8-substituted-3,4-dihydro-6-methyl-4-phenylimidazo[1,5-b][1,2,4]triazin-2(8H)-one derivatives, indicating the potential of these compounds in medical applications due to their favorable antimicrobial effects (Sawant, 2013).
Chemical Structure and Reactivity
Studies also delve into the chemical structure and reactivity of these compounds. For instance, the structure-activity relationships of antitubercular nitroimidazoles highlight the necessity of certain atoms at specific positions for aerobic activity, showcasing the detailed chemical understanding required for the development of effective antituberculars (Kim et al., 2009).
Novel Heterocyclic Systems
Further research includes the one-pot synthesis of benzo[b]benzo[4,5]imidazo[1,2-d][1,4]oxazines, demonstrating the efficiency of copper-catalyzed processes in constructing complex heterocyclic systems, potentially opening pathways to new drug discoveries (Huang et al., 2013).
Propiedades
IUPAC Name |
1-(chloromethyl)-6-thiophen-2-yl-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c12-4-8-9-6-15-10(5-14(9)7-13-8)11-2-1-3-16-11/h1-3,7,10H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYJNNCGPLQNOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=C(N=CN21)CCl)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




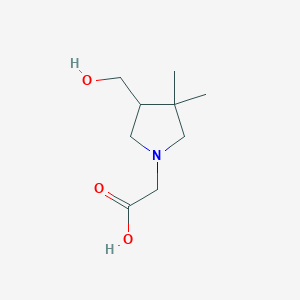
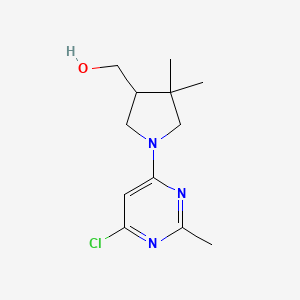


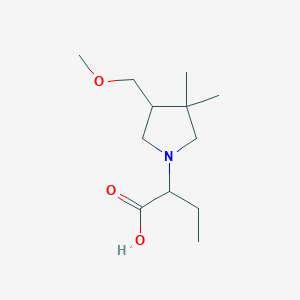
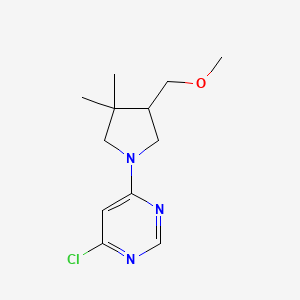
![4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-4-oxobutanoic acid](/img/structure/B1480052.png)
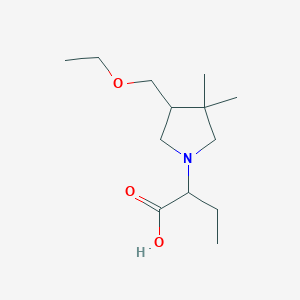
![4-(Methoxymethyl)-2-azaspiro[4.5]decane](/img/structure/B1480059.png)
![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-ol](/img/structure/B1480060.png)
![3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1480061.png)
